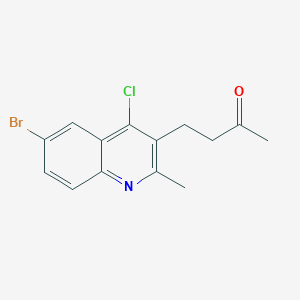

4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one

Description

Chemical Structure and Properties 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one (CAS: N/A; Molecular Formula: C₁₅H₁₄BrClNO) is a halogenated quinoline derivative with a ketone functional group. The compound features a quinoline core substituted with bromo (Br) and chloro (Cl) groups at positions 6 and 4, respectively, a methyl group at position 2, and a butan-2-one side chain at position 3 .

Propriétés

IUPAC Name |

4-(6-bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO/c1-8(18)3-5-11-9(2)17-13-6-4-10(15)7-12(13)14(11)16/h4,6-7H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTJVRBASMVHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)CCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of strong acids like hydrochloric acid and catalysts such as aluminum chloride to facilitate the acylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine and chlorine.

Analyse Des Réactions Chimiques

Types of Reactions

4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove halogen atoms or to convert ketone groups to alcohols.

Substitution: Halogen atoms in the quinoline ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives. Substitution reactions can produce a variety of substituted quinoline derivatives .

Applications De Recherche Scientifique

4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of dyes, catalysts, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition can lead to the death of microbial cells or the suppression of cancer cell growth .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substitution patterns, molecular properties, and applications:

Key Comparative Insights

Structural Complexity and Reactivity: The target compound’s quinoline core distinguishes it from simpler phenyl-substituted butanones (e.g., 4-(3-Bromo-4-chlorophenyl)butan-2-one) . The α,β-unsaturated ketone in 3-Bromo-4-(4-chlorophenyl)-3-buten-2-one introduces conjugation, enabling reactions like Michael additions, which are absent in saturated ketones .

Regulatory and Commercial Status :

- Unlike the discontinued target compound , 4-(4-Hydroxyphenyl)butan-2-one (raspberry ketone) is commercially significant in the fragrance industry, with well-documented safety guidelines from IFRA .

Synthetic Pathways: The target compound’s synthesis likely involves halogenation and coupling reactions on a quinoline scaffold, whereas phenyl-substituted analogues (e.g., 4-(3-Bromo-4-chlorophenyl)butan-2-one) may be synthesized via Friedel-Crafts acylation or cross-coupling methods .

Activité Biologique

4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one, identified by its CAS number 27311-88-2, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to summarize the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.

The compound has the molecular formula C14H13BrClNO and a molecular weight of approximately 327 g/mol. Its structure features a quinoline moiety, which is commonly associated with various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H13BrClNO |

| Molecular Weight | 327 g/mol |

| LogP | 3.91 |

| Rotatable Bonds | 3 |

| Purity | 95% |

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to induce apoptosis in various cancer cell lines. The compound's structure may enhance its interaction with protein binding sites, potentially leading to improved efficacy in cancer therapies.

Case Study:

A study explored the cytotoxic effects of quinoline derivatives on FaDu hypopharyngeal tumor cells, revealing that certain modifications in the structure increased apoptosis induction compared to standard treatments like bleomycin . While specific data on this compound is limited, the structural similarities suggest potential for similar activity.

2. Neuropharmacological Effects

Compounds with a quinoline backbone have also been investigated for their neuroprotective effects. In particular, studies focusing on acetylcholinesterase (AChE) inhibition highlight the potential for treating neurodegenerative diseases such as Alzheimer's.

Research Findings:

A derivative of quinoline demonstrated dual inhibition of AChE and butyrylcholinesterase (BuChE), indicating potential for use in Alzheimer's treatment . The incorporation of specific functional groups into the quinoline structure has been shown to enhance brain exposure and improve inhibition properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Studies suggest that:

- Substituents on the quinoline ring can significantly influence biological activity.

- Hydrophobic interactions play a key role in binding affinity to target proteins.

The presence of halogen atoms (like bromine and chlorine) may enhance lipophilicity and improve cellular uptake, which is essential for therapeutic effectiveness.

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed to synthesize 4-(6-Bromo-4-chloro-2-methylquinolin-3-yl)butan-2-one, and how can intermediates be optimized?

- Methodological Answer : The compound's quinoline core suggests a Skraup or Friedländer synthesis, with halogenation (bromination/chlorination) introduced via electrophilic substitution. Key intermediates like 6-bromo-4-chloro-2-methylquinoline may require regioselective bromination using Br₂/FeCl₃ or NBS under controlled conditions . Optimization involves monitoring reaction temperatures and stoichiometric ratios to avoid over-halogenation. Purity of intermediates should be verified via TLC or HPLC (>95% purity threshold recommended) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the quinoline aromatic protons (δ 7.5–9.0 ppm), methyl groups (δ 2.0–2.5 ppm), and ketone carbonyl (δ ~210 ppm in ¹³C).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for Br/Cl (characteristic 1:1 ratio for Br and 3:1 for Cl) .

- FT-IR : Identify ketone C=O stretch (~1700 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹) .

Q. How should researchers assess the purity of this compound, and what thresholds are acceptable for biological testing?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) or GC-MS for volatile impurities. Purity >95% is standard for in vitro assays, validated via triplicate runs . For trace metal analysis (e.g., catalyst residues), ICP-MS is recommended .

Q. What storage conditions are required to maintain the stability of this halogenated quinoline derivative?

- Methodological Answer : Store desiccated at 2–8°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as hydrolytic cleavage of C-Br/C-Cl bonds may occur. Stability should be monitored monthly via HPLC .

Advanced Research Questions

Q. How can regioselective functionalization of the quinoline ring be achieved during synthesis?

- Methodological Answer :

- Bromination : Use NBS in DMF at 0°C to target the 6-position, leveraging steric hindrance from the 2-methyl group.

- Chlorination : SOCl₂ in DCM selectively chlorinates the 4-position due to electronic effects from the quinoline nitrogen .

- Validation : Computational modeling (DFT) predicts reactive sites, while LC-MS tracks byproduct formation .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions (e.g., NMR chemical shifts)?

- Methodological Answer :

- Benchmarking : Compare experimental data with DFT-calculated shifts (B3LYP/6-31G* basis set). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects.

- Dynamic Effects : Perform NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. Which in vitro assays are suitable for evaluating the biological activity of this compound, particularly against microbial or cancer targets?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus or E. coli, with ciprofloxacin as a positive control .

- Anticancer Screening : MTT assay on HeLa or MCF-7 cells, testing concentrations from 1–100 µM. Include a cytotoxicity control (e.g., doxorubicin) .

- Mechanistic Studies : Fluorescence-based assays (e.g., DNA intercalation) or enzyme inhibition (topoisomerase II) .

Q. How can researchers validate in silico toxicity predictions for this compound?

- Methodological Answer :

- QSAR Models : Use tools like ProTox-II or ADMET Predictor to estimate LD₅₀ and hepatotoxicity. Cross-validate with experimental data (e.g., zebrafish embryo assays) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via LC-MS .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.